molecular formula C12H12N2O4S B8273759 2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid

2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid

Cat. No.: B8273759
M. Wt: 280.30 g/mol
InChI Key: GGIGFXYJQMJNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O4S/c1-17-8-4-3-7(5-9(8)18-2)14-12-13-6-10(19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

GGIGFXYJQMJNMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(S2)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.9 g (12.78 mmol) 2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid ethyl ester and 12.78 ml 5M KOH in 23.5 ml THF was heated to 55° C. for 22 h. After acidification with HCl aq. The mixture was extracted with ethyl acetate and the combined organic layers washed with water, dried with MgSO4 and evaporated to dryness. Additionally precipitaed material from the aqueous phase was filtered off and dried. 2.39 g (67%) of the title compound was obtained as beige crystals. MS (m/e): 279.0 (M−H, 100%)
Name
2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid ethyl ester
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
12.78 mL
Type
reactant
Reaction Step One
Name
Quantity
23.5 mL
Type
solvent
Reaction Step One
Yield
67%

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